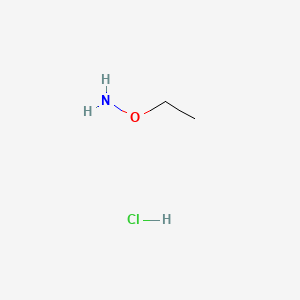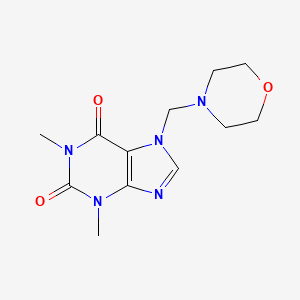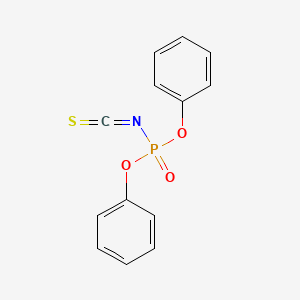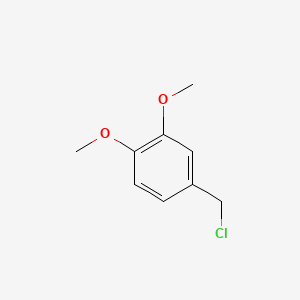
2,3-Dihydro-1,4-benzodithiin
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodithiin is an organic compound with the molecular formula C8H8S2. It is a heterocyclic compound containing a benzene ring fused with a 1,4-dithiin ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodithiin can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1,2-mercaptoethanol in the presence of a bromine source such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2). This one-pot procedure involves the formation of a monothioacetal intermediate, followed by ring expansion and aromatization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,4-benzodithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzodithiin has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing novel materials and organic compounds.
Industry: It is used in the development of organic electronics and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzodithiin involves its ability to inhibit the oxidation of thiols. This inhibition is believed to occur through the interaction of the compound with thiol groups, preventing their oxidation and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound has a similar structure but contains oxygen atoms instead of sulfur atoms in the ring.
2,3-Dihydro-1,4-benzoxathiine: This compound contains both oxygen and sulfur atoms in the ring and has been studied for its biological activities.
Uniqueness
2,3-Dihydro-1,4-benzodithiin is unique due to its specific arrangement of sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit thiol oxidation sets it apart from other similar compounds.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHILKLKOQXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211509 | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6247-55-8 | |
| Record name | Benzodithiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,3-Dihydro-1,4-benzodithiins?
A1: A key method involves a one-pot reaction using readily available starting materials. Cyclohexanone derivatives react with ethane-1,2-dithiol in the presence of N-bromosuccinimide (NBS) in dichloromethane at 0°C. This approach provides good yields of the desired 2,3-Dihydro-1,4-benzodithiin product []. Another method utilizes a catalytic approach, employing bis-o-phenylene tetrasulfide as a benzodithiete equivalent in a [4+2] cycloaddition reaction with alkenes. This reaction is catalyzed by Mo(tfd)2(bdt), where tfd represents S2C2(CF3)2 and bdt represents S2C6H4 [].
Q2: Can the this compound structure be further functionalized?
A2: Yes, research demonstrates that introducing substituents on the core structure is possible. For instance, 2,3-dihydro-4aH-cyclohepta-1,4-dithiin can be reacted with triphenylmethyl tetrafluoroborate, followed by condensation with α-bromomalononitrile in pyridine. This sequence yields 5- and 7-(dicyanomethylene)-2,3-dihydrocyclohepta-1,4-dithiins, showcasing the feasibility of adding functional groups to the parent molecule [].
Q3: Are there any reported reactions of this compound with specific reagents?
A3: Yes, studies have explored the reactivity of this compound with sodium methoxide. While specific details about the reaction products and mechanism require further investigation, this research highlights the potential for chemical modification of the compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)
![5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.](/img/structure/B1209054.png)


![4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1209060.png)


